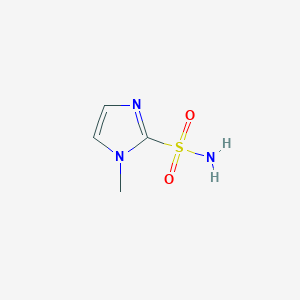

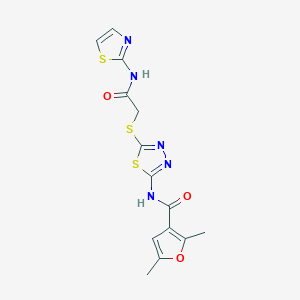

(R)-(2-methoxypropoxy)(triphenyl)methane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triphenylmethane is a hydrocarbon with the formula (C6H5)3CH . It is a colorless solid that is soluble in nonpolar organic solvents and not in water . Triphenylmethane is the basic skeleton of many synthetic dyes called triarylmethane dyes, many of them are pH indicators, and some display fluorescence .

Synthesis Analysis

Triphenylmethane can be synthesized by Friedel–Crafts reaction from benzene and chloroform with an aluminium chloride catalyst . Another method involves heating diphenylmercury with benzal chloride .Molecular Structure Analysis

The Ph3C-H bond in triphenylmethane is relatively weak, with a bond dissociation energy (BDE) of 81 kcal/mol . This makes triphenylmethane mildly acidic, with a pKa of 33.3 . The charge in triphenylmethane is delocalized over three phenyl rings .Chemical Reactions Analysis

The Ph3C-H bond in triphenylmethane is relatively weak, which leads to its reactivity . The triphenylmethyl (trityl) radical is a valuable carbon-centered radical reagent due to its stability, persistence, and spectroscopic activity .Physical And Chemical Properties Analysis

Triphenylmethane appears as colorless to pale yellow crystals or powder . It has a molecular weight of approximately 250.33 g/mol . The compound is sparingly soluble in water but dissolves in organic solvents like ethanol, ether, and benzene .科学的研究の応用

Methane as a Resource in Biotechnology

Methane, an abundant gas with significant energy potential, is utilized in various biotechnological applications through the action of methanotrophs—bacteria that metabolize methane as their sole carbon source. These applications range from the production of single-cell protein and biopolymers to the generation of valuable compounds like methanol and vitamins. Methanotrophs have also been genetically engineered to produce novel compounds, illustrating the versatility of methane as a feedstock for biotechnological innovation and sustainable production processes (Strong, Xie, & Clarke, 2015).

Methane Emission and Consumption in Soils

Methane emissions from soils represent a dynamic interplay between microbial production and consumption, with significant implications for atmospheric methane levels. Understanding these processes is crucial for developing strategies to mitigate methane's impact on climate change. Research on soil methane dynamics highlights the role of methanogenic archaea and methanotrophic bacteria, offering insights into how soil management practices can influence methane fluxes to the atmosphere (Mer & Roger, 2001).

Methane Oxidation by Microbial Communities

Anaerobic oxidation of methane (AOM) in marine environments plays a critical role in regulating methane concentrations. This process, mediated by consortia of methanotrophic archaea and sulfate-reducing bacteria, involves complex microbial interactions and biochemical pathways. Understanding AOM mechanisms is key to assessing methane's role in carbon cycling and its environmental implications (Niemann & Elvert, 2008).

Novel Pathways of Methane Production and Emission

Recent discoveries have identified direct methane production pathways in eukaryotes, including plants and fungi, challenging traditional views of methane biogenesis. These findings suggest that a variety of organisms contribute to methane emissions through mechanisms that differ from those of methanogenic archaea. Such insights have significant implications for understanding the global methane budget and developing strategies to address methane's role in climate change (Liu et al., 2015).

特性

IUPAC Name |

[[(2R)-2-methoxypropoxy]-diphenylmethyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2/c1-19(24-2)18-25-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPPCFHEPVJDLG-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921046.png)

![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2921047.png)

![(R)-2-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine](/img/structure/B2921049.png)

![2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride](/img/structure/B2921050.png)

![(1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2921054.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2921055.png)

![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)